6S-Nalfurafine

Description

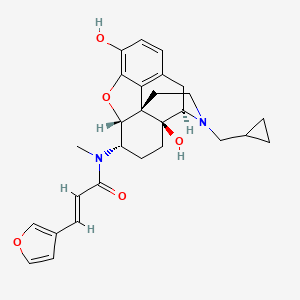

Structure

3D Structure

Properties

Molecular Formula |

C28H32N2O5 |

|---|---|

Molecular Weight |

476.6 g/mol |

IUPAC Name |

(E)-N-[(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide |

InChI |

InChI=1S/C28H32N2O5/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3/b7-4+/t20-,22+,26-,27-,28+/m0/s1 |

InChI Key |

XGZZHZMWIXFATA-QHDQMWQDSA-N |

Isomeric SMILES |

CN([C@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)/C=C/C7=COC=C7 |

Canonical SMILES |

CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of 6S-Nalfurafine

Nalfurafine (TRK-820) is a potent and selective kappa-opioid receptor (KOR) agonist. It stands out as the first clinically approved drug in its class for treating intractable pruritus in hemodialysis patients and individuals with chronic liver disease.[1][2] Unlike typical KOR agonists that are often associated with adverse effects like dysphoria, sedation, and psychotomimesis, nalfurafine exhibits a significantly improved safety profile.[3][4][5] This favorable therapeutic window is attributed to its unique mechanism of action at the molecular level, specifically its nature as a G-protein biased agonist.[6][7]

This guide provides a detailed examination of the molecular pharmacology of this compound, focusing on its receptor binding, downstream signaling pathways, and the experimental methodologies used to characterize its action.

Receptor Binding Profile

Nalfurafine demonstrates high affinity and selectivity for the kappa-opioid receptor (KOR) over mu-opioid (MOR) and delta-opioid (DOR) receptors. The essential structural components for its high-affinity binding to KOR include the nitrogen atom substituted with a cyclopropylmethyl group and the 6-amide side chain.[5] The 3-hydroxy group on the phenol ring is also crucial for potent binding affinity.[5][8]

Competitive radioligand binding assays are employed to determine the binding affinity (Ki) of nalfurafine and its analogs for opioid receptors. These experiments typically use membrane homogenates from cells expressing the receptor of interest (e.g., Chinese Hamster Ovary - CHO cells) and a radiolabeled ligand.[4]

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Nalfurafine

| Compound | KOR (Ki, nM) | MOR (Ki, nM) | DOR (Ki, nM) | Cell Line | Reference |

| Nalfurafine | 0.097 ± 0.018 | 3.11 ± 0.63 | - | CHO | [9] |

| Nalfurafine | Subnanomolar | Subnanomolar | - | CHO | [4] |

| Nalfurafine | 0.11 | 0.3 | 4.74 | CHO | [10] |

Note: Absolute values can vary between studies depending on the specific radioligand and experimental conditions used.

Core Signaling Mechanism: Biased Agonism

Opioid receptors, like other G-protein coupled receptors (GPCRs), can initiate cellular responses through two primary intracellular signaling pathways: the G-protein-mediated pathway and the β-arrestin-mediated pathway. While the G-protein pathway is generally linked to the therapeutic effects of KOR agonists (analgesia, anti-pruritus), the β-arrestin pathway is often associated with adverse effects.[1][8]

Nalfurafine is characterized as a "biased agonist," meaning it preferentially activates the G-protein pathway while only weakly engaging the β-arrestin pathway.[6][7] This bias is considered the molecular basis for its improved side-effect profile.[1][7] However, it is important to note that the classification of nalfurafine's bias can be inconsistent across studies, with some literature describing it as G-protein-biased, unbiased, or even β-arrestin-biased, likely due to differences in experimental systems and reference agonists.[11][12]

Caption: Nalfurafine's biased agonism at the KOR.

Downstream Signaling Pathways

G-Protein-Dependent Signaling

Upon binding to the KOR, nalfurafine stabilizes a receptor conformation that preferentially couples to inhibitory G-proteins (Gi/o). This initiates a cascade of downstream events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[13]

-

PKA Pathway Modulation: The reduction in cAMP leads to decreased activity of Protein Kinase A (PKA).[14] This mechanism has been implicated in nalfurafine's ability to induce melanophagy.[14]

-

MAPK/ERK Activation: The G-protein pathway also leads to the phosphorylation of Extracellular Signal-Regulated Kinases (ERK1/2). Nalfurafine is significantly more potent in activating ERK1/2 phosphorylation compared to its effect on β-arrestin-mediated pathways.[6]

β-Arrestin-Dependent Signaling

The recruitment of β-arrestin to the KOR initiates a separate signaling cascade often linked to receptor desensitization and adverse effects.

-

p38 MAPK Activation: A key downstream event in the β-arrestin pathway is the phosphorylation and activation of p38 Mitogen-Activated Protein Kinase (MAPK).[6] The aversive properties of many KOR agonists are dependent on this pathway.[6] Studies show that nalfurafine is much less potent at activating p38 MAPK compared to its G-protein-mediated effects, particularly at the human KOR.[6]

Caption: Downstream signaling of Nalfurafine at the KOR.

Quantitative Analysis of Functional Activity

The functional potency (EC50) and efficacy (Emax) of nalfurafine are quantified using various in vitro assays that measure specific downstream signaling events.

Table 2: Functional Activity Data for Nalfurafine at the KOR

| Assay | Measured Pathway | EC50 (nM) | Emax (%) | Cell Line | Reference |

| [³⁵S]GTPγS Binding | G-Protein Activation | 0.025 | - | CHO | [15] |

| [³⁵S]GTPγS Binding | G-Protein Activation | 0.097 ± 0.018 | 91 | CHO-hKOR | [9] |

| [³⁵S]GTPγS Binding | G-Protein Activation | 0.11 | - | Neuro2A | [15] |

| PathHunter® Assay | β-Arrestin Recruitment | 0.74 ± 0.07 | 108 | CHO-hKOR | [9] |

| Galactosidase Assay | β-Arrestin Recruitment | 1.4 | 129 | HEK293 | [15] |

| ERK1/2 Phosphorylation | G-Protein Activation | ~0.01 | - | HEK293-hKOR | [6] |

| p38 MAPK Phosphorylation | β-Arrestin Dependent | ~2.5 | - | HEK293-hKOR | [6] |

Emax values are often relative to a standard KOR agonist like U50,488H.

A "bias factor" is often calculated to quantify the degree of signaling bias. This factor typically compares the potency and efficacy of an agonist in a G-protein pathway assay versus a β-arrestin pathway assay, relative to a balanced reference agonist.[11] For nalfurafine, the bias factor for G-protein signaling was found to be 4.49 in one study, indicating a preference for this pathway.[11]

Experimental Protocols

Radioligand Binding Assay (Competitive)

-

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Methodology:

-

Preparation: Cell membranes expressing the target opioid receptor (KOR, MOR, or DOR) are prepared.[4]

-

Incubation: Membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]diprenorphine for KOR) and varying concentrations of the unlabeled test compound (nalfurafine).[4]

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay

-

Objective: To measure the activation of G-proteins by an agonist.

-

Methodology:

-

Principle: In the inactive state, G-proteins are bound to GDP. Receptor activation by an agonist promotes the exchange of GDP for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap and quantify this activated state.

-

Incubation: Receptor-expressing cell membranes are incubated with the test agonist (nalfurafine), GDP, and [³⁵S]GTPγS.[9]

-

Separation & Quantification: The reaction is stopped, and membranes are collected by filtration. The amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Analysis: Data are plotted as [³⁵S]GTPγS binding versus agonist concentration to determine EC50 and Emax values.[9]

-

β-Arrestin Recruitment Assay (e.g., PathHunter®)

-

Objective: To measure the recruitment of β-arrestin to the activated receptor.

-

Methodology:

-

Principle: This assay uses an enzyme fragment complementation system. The KOR is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment.

-

Cell Culture: U2OS or HEK293 cells stably expressing the tagged KOR and β-arrestin are used.[8]

-

Treatment: Cells are treated with varying concentrations of nalfurafine. Agonist binding induces a conformational change in the KOR, causing the tagged β-arrestin to be recruited.

-

Complementation: The proximity of the two tags allows the enzyme fragments to combine, forming an active enzyme.

-

Detection: A substrate is added, and the resulting chemiluminescent signal is measured. The signal intensity is directly proportional to the extent of β-arrestin recruitment.[8]

-

Analysis: Concentration-response curves are generated to determine EC50 and Emax values.[8]

-

Conclusion

The mechanism of action of this compound is defined by its selective agonism at the kappa-opioid receptor, with a distinct bias towards the G-protein signaling pathway over β-arrestin recruitment. This functional selectivity is believed to dissociate its therapeutic antipruritic and analgesic effects from the adverse central nervous system effects commonly associated with unbiased KOR agonists.[1][16] The comprehensive characterization of its binding profile and downstream signaling using a suite of in vitro pharmacological assays has been crucial in elucidating this mechanism, paving the way for the development of safer, next-generation GPCR-targeted therapeutics.

References

- 1. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]

- 4. Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Essential structure of the κ opioid receptor agonist nalfurafine for binding to the κ receptor | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of a Potential KOR/DOR Dual Agonist with No Apparent Abuse Liability via a Complementary Structure-Activity Relationship Study on Nalfurafine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. What is the mechanism of Nalfurafine Hydrochloride? [synapse.patsnap.com]

- 14. mdpi.com [mdpi.com]

- 15. A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of 6S-Nalfurafine's Cellular Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cellular effects of 6S-Nalfurafine, a potent and selective kappa-opioid receptor (KOR) agonist. The information presented herein is intended to support further research and development of KOR-targeted therapeutics.

Introduction

This compound is a clinically approved drug in Japan for the treatment of uremic pruritus in patients undergoing hemodialysis and those with chronic liver diseases.[1] Unlike typical KOR agonists that are often associated with dysphoria and psychotomimetic side effects, this compound exhibits a more favorable safety profile, making it a compound of significant interest for other therapeutic applications, including pain management.[1] This guide focuses on the in vitro characterization of this compound, detailing its receptor binding profile, functional activity at the KOR, and its engagement of downstream signaling pathways.

Receptor Binding Affinity

The initial interaction of this compound with its molecular target is characterized by its binding affinity for opioid receptors. The following table summarizes the equilibrium dissociation constants (Ki) of this compound for human kappa (κ), mu (μ), and delta (δ) opioid receptors.

| Receptor Subtype | Nalfurafine Ki (nM) | Reference Compound | Reference Compound Ki (nM) | Cell Line |

| hMOP (μ) | 3.11 ± 0.63 | DAMGO | - | CHO |

| hKOP (κ) | 0.097 ± 0.018 | U50,488H | - | CHO |

| hDOP (δ) | - | - | - | - |

hMOP: human mu-opioid receptor, hKOP: human kappa-opioid receptor, hDOP: human delta-opioid receptor, CHO: Chinese Hamster Ovary cells. Data for hMOP and hKOP from Cao et al., 2021.[1] A study on the main metabolites of nalfurafine showed low affinity for human κ, μ, and δ-opioid receptors, with the exception of the de-CPM metabolite which had a Ki value of 5.95 nmol/l for the κ-opioid receptor.[2]

Functional Activity and Signaling Pathways

This compound's effects are mediated through the activation of the KOR, a G-protein coupled receptor (GPCR). Upon agonist binding, the KOR can initiate signaling through two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. The balance between these pathways, known as biased agonism, is a critical determinant of a drug's overall pharmacological profile.

G-Protein Signaling

Activation of the G-protein pathway by KOR agonists typically involves the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is generally associated with the therapeutic effects of KOR agonists, such as analgesia and anti-pruritus. The functional potency (EC50) and maximal efficacy (Emax) of this compound in activating G-protein signaling are summarized below.

| Assay | Nalfurafine EC50 (nM) | Nalfurafine Emax (%) | Reference Compound | Reference Compound Emax (%) | Cell Line |

| [³⁵S]GTPγS Binding | 0.097 ± 0.018 | 91 | (-)-U50,488 | 100 | CHO-hKOR |

| GloSensor™ cAMP Assay | 0.17 ± 0.04 | ~100 | U50,488H | ~100 | HEK293-hKOR |

Data from Cao et al., 2021.[1]

β-Arrestin Recruitment

The recruitment of β-arrestin to the activated KOR can lead to receptor desensitization, internalization, and the initiation of a distinct set of signaling cascades that may be associated with some of the adverse effects of KOR agonists.

| Assay | Nalfurafine EC50 (nM) | Nalfurafine Emax (%) | Reference Compound | Reference Compound Emax (%) | Cell Line |

| Tango™ β-arrestin Assay | 0.74 ± 0.07 | 108.0 ± 2.6 | U50,488H | 99.93 ± 0.07 | HTLA |

| PathHunter® β-arrestin Assay | - | - | Nalfurafine (control) | 100 | U2OS-hKOR |

Tango™ assay data from Cao et al., 2021.[1] PathHunter® assay data from Yamaguchi et al., 2022.[3]

The debate around whether nalfurafine is a G-protein biased, unbiased, or β-arrestin biased agonist is ongoing, with different studies yielding varying results.[1]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mu (hMOP), kappa (hKOP), or delta (hDOP) opioid receptor.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.

-

Radioligand: A radiolabeled opioid antagonist with high affinity for the receptor of interest (e.g., [³H]diprenorphine for KOR) is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

[³⁵S]GTPγS Binding Assay

Objective: To measure the activation of G-proteins by this compound.

Methodology:

-

Membrane Preparation: Membranes from CHO cells expressing the hKOP receptor are used.

-

Assay Buffer: The buffer typically contains GDP to maintain G-proteins in their inactive state.

-

Incubation: Membranes are incubated with increasing concentrations of this compound in the presence of [³⁵S]GTPγS.

-

G-Protein Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured after separation of bound and free radioligand.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation (EC50) and the maximal effect (Emax) are determined from concentration-response curves.

cAMP Assay

Objective: To quantify the inhibition of adenylyl cyclase activity by this compound.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the hKOP receptor are used.

-

Stimulation: Cells are first stimulated with forskolin to increase basal cAMP levels.

-

Treatment: Cells are then treated with increasing concentrations of this compound.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as the GloSensor™ cAMP Assay, which utilizes a bioluminescent reporter.

-

Data Analysis: The EC50 and Emax for the inhibition of forskolin-stimulated cAMP production are calculated from the concentration-response curves.

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the KOR upon activation by this compound.

Methodology:

-

Cell Line: A cell line engineered to report β-arrestin recruitment, such as U2OS cells stably expressing the hKOR and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin assay), is used.

-

Treatment: Cells are treated with increasing concentrations of this compound.

-

Detection: The recruitment of β-arrestin to the receptor is detected by a specific assay system. In the PathHunter® assay, this involves enzyme fragment complementation, leading to the generation of a chemiluminescent signal.

-

Data Analysis: The EC50 and Emax for β-arrestin recruitment are determined from the resulting concentration-response curves.

Visualizations

Signaling Pathways of the Kappa-Opioid Receptor

Caption: KOR Signaling Pathways.

Experimental Workflow for In Vitro Characterization

Caption: In Vitro Characterization Workflow.

Concept of Biased Agonism

Caption: Biased Agonism at the KOR.

References

- 1. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo pharmacological characterization of the main metabolites of nalfurafine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Preclinical Evaluation of 6S-Nalfurafine in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nalfurafine (brand name Remitch®; development code TRK-820) is a potent and selective kappa-opioid receptor (KOR) agonist.[1] It is clinically approved in Japan for the treatment of uremic pruritus in patients undergoing hemodialysis and pruritus in patients with chronic liver disease.[2][3] Unlike typical KOR agonists which are associated with undesirable side effects such as dysphoria, sedation, and aversion, nalfurafine exhibits an improved side-effect profile, making it a subject of extensive preclinical investigation for other potential therapeutic applications.[2][3][4] This technical guide provides an in-depth summary of the preclinical evaluation of 6S-Nalfurafine in various animal models, focusing on its pharmacological effects, underlying mechanisms, and the experimental protocols used for its assessment.

Mechanism of Action and Signaling Pathways

Nalfurafine's primary mechanism of action is the activation of the kappa-opioid receptor, a G-protein-coupled receptor (GPCR).[1] Upon activation, KORs trigger two main intracellular signaling cascades: a G-protein-mediated pathway and a β-arrestin-mediated pathway.[5][6]

-

G-protein Pathway: Activation of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This pathway is largely associated with the therapeutic effects of KOR agonists, such as analgesia and antipruritus.[7][8]

-

β-arrestin Pathway: This pathway is often linked to the adverse effects of KOR agonists, including dysphoria and sedation.[8]

Nalfurafine is considered a "biased agonist," preferentially activating the G-protein-mediated pathway over the β-arrestin pathway.[9][10] This bias is thought to be the reason for its improved safety profile compared to traditional, unbiased KOR agonists like U50,488H.[2][9]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from various preclinical animal studies evaluating the efficacy and side-effect profile of Nalfurafine.

Table 1: Antipruritic and Antinociceptive Efficacy of Nalfurafine in Rodent Models

| Effect | Animal Model | Species | Route | Effective Dose Range | Reference |

| Antipruritic | Cholestasis (ethynylestradiol-induced) | Rat | s.c. | A50 value of 13 μg/kg | [2] |

| Autoimmune Disease Model | Aged MRL/lpr Mouse | p.o. | Effective at undisclosed doses | [2] | |

| Morphine-induced Itch | Mouse | s.c. / i.t. | Dose-dependent inhibition | [2] | |

| Antinociceptive | Tail Withdrawal (Spinal Nociception) | Mouse | s.c. | 15 - 60 μg/kg | [2] |

| Inflammatory & Mechanical Pain | Rodents | - | Effective at doses without side effects | [2][3] | |

| Hot Plate Test (with Morphine) | Mouse | s.c. | 10 - 30 μg/kg (enhances morphine effect) | [4] |

Table 2: Side-Effect Profile of Nalfurafine Compared to U50,488 in Mice

| Side Effect | Assay | Nalfurafine Dose (s.c.) | U50,488 Dose (s.c.) | Observation | Reference |

| Aversion | Conditioned Place Aversion (CPA) | 5 - 20 μg/kg | 1.25 - 5.00 mg/kg | Nalfurafine did not cause significant CPA; U50,488 was aversive. | [2] |

| Reward Modulation | Morphine-induced CPP | 15 μg/kg | - | Reduced morphine-induced reward. | [9][10] |

| Locomotion | Open-Field Test | 15 μg/kg | - | Robust inhibition of spontaneous and morphine-stimulated locomotion. | [9][10] |

| Motor Coordination | Rotarod Assay | 3 - 10 μg/kg | 3 mg/kg | Did not cause sedation at effective doses. | [2] |

Table 3: In Vitro Receptor Binding and Functional Activity of Nalfurafine

| Receptor | Assay | Parameter | Value | Selectivity | Reference |

| Kappa (KOR) | [35S]GTPγS Binding | EC50 | < 0.1 nM | - | [2] |

| Mu (MOR) | [35S]GTPγS Binding | EC50 | Lower Potency | KOR/MOR: 32-128 fold | [2] |

| Delta (DOR) | [35S]GTPγS Binding | EC50 | Lower Potency | High | [2] |

| KOR | GloSensor cAMP Assay | - | Potent G-protein activation | G-protein biased | [5][9] |

| KOR | Tango β-arrestin Assay | - | Weak β-arrestin recruitment | G-protein biased | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are protocols for key experiments cited in Nalfurafine literature.

Antipruritic Activity Assays

-

Substance P-Induced Scratching:

-

Animals: Male ICR mice.

-

Procedure: Mice are acclimatized in observation chambers. Nalfurafine or vehicle is administered subcutaneously (s.c.). After a set pretreatment time (e.g., 15 minutes), Substance P is injected intradermally into the rostral back.

-

Measurement: The number of scratching bouts directed at the injection site is counted for a 30-60 minute period. A reduction in scratching compared to the vehicle group indicates antipruritic activity.

-

-

Cholestatic Pruritus Model:

-

Animals: Male Sprague-Dawley rats.

-

Procedure: Cholestasis is induced by repeated daily injections of ethynylestradiol for several days. This leads to spontaneous whole-body scratching behavior.

-

Measurement: On the test day, Nalfurafine is administered (s.c.), and the frequency of scratching is observed and recorded over a defined period. The A50 value (dose required to produce a 50% reduction in scratching) is calculated.[2]

-

Antinociceptive (Analgesic) Assays

-

Tail Withdrawal Assay (Spinal Nociception):

-

Animals: C57BL/6 mice.

-

Procedure: The distal portion of the mouse's tail is immersed in a temperature-controlled water bath (e.g., 52°C). The latency to withdraw the tail is measured. A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.

-

Measurement: Baseline latency is recorded before drug administration. Nalfurafine is administered (s.c.), and the test is repeated at various time points. An increase in withdrawal latency indicates antinociception.[2]

-

Behavioral Assays for Side Effects

-

Conditioned Place Aversion (CPA): This assay assesses the aversive or rewarding properties of a drug.

-

Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers.

-

Procedure:

-

Pre-Conditioning (Day 1): Mice are allowed to freely explore all chambers for 15-20 minutes to determine initial preference.

-

Conditioning (Days 2-5): For two days, mice receive an injection of Nalfurafine and are confined to one of the outer chambers. On alternate days, they receive a vehicle injection and are confined to the opposite chamber.

-

Test (Day 6): Mice are placed back in the center chamber with free access to all chambers, and the time spent in each chamber is recorded.

-

-

Measurement: A significant decrease in time spent in the drug-paired chamber compared to the pre-conditioning phase indicates aversion (CPA).[2]

-

-

Rotarod Test (Motor Coordination):

-

Apparatus: A rotating rod that accelerates at a controlled pace.

-

Procedure: Mice are trained to stay on the rotating rod. On the test day, after drug administration, they are placed on the rod, and the latency to fall off is recorded.

-

Measurement: A decrease in latency to fall compared to vehicle-treated animals indicates impaired motor coordination.

-

Conclusion

The preclinical data from animal models strongly support the characterization of this compound as an atypical KOR agonist.[3] It demonstrates significant antipruritic and antinociceptive effects at doses that do not induce the classical adverse effects associated with this drug class, such as aversion and motor impairment.[2][3] Its G-protein signaling bias is the leading hypothesis for this favorable pharmacological profile.[9] Furthermore, its ability to reduce the rewarding effects of MOR agonists like morphine suggests potential applications in addiction medicine and as an opioid-sparing adjuvant in pain management.[9][10][11] These robust preclinical findings have paved the way for its clinical success and continue to drive research into new therapeutic areas, including the promotion of remyelination in demyelinating diseases.[4][12][13]

References

- 1. What is the mechanism of Nalfurafine Hydrochloride? [synapse.patsnap.com]

- 2. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]

- 5. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scholarly Article or Book Chapter | Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine | ID: mw22vg160 | Carolina Digital Repository [cdr.lib.unc.edu]

- 11. pure.psu.edu [pure.psu.edu]

- 12. Evaluating the Role of the Kappa Opioid Receptor Nalfurafine in Preclinical Models of Demyelination [openaccess.wgtn.ac.nz]

- 13. The kappa opioid receptor agonist, nalfurafine, and its mechanism of action in promoting remyelination [openaccess.wgtn.ac.nz]

6S-Nalfurafine: A Technical Guide to a Selective Kappa-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

6S-Nalfurafine, a stereoisomer of Nalfurafine, is a potent and selective agonist of the kappa-opioid receptor (KOR). It is a derivative of the opioid antagonist naltrexone and has gained significant attention for its unique pharmacological profile. Unlike typical KOR agonists that are often associated with adverse effects such as dysphoria, sedation, and hallucinations, this compound exhibits a biased agonism, preferentially activating G-protein signaling pathways over β-arrestin pathways. This biased activity is thought to contribute to its favorable side-effect profile, making it a valuable tool for research and a promising candidate for therapeutic development.

Nalfurafine has been clinically approved in Japan for the treatment of uremic pruritus in patients undergoing hemodialysis and has shown efficacy in treating pruritus associated with chronic liver disease.[1] Its development and study have provided crucial insights into the nuanced signaling of opioid receptors and have paved the way for the design of safer, more targeted opioid-based therapeutics. This guide provides an in-depth technical overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Chemical Structure

Systematic Name: (2E)-N-[(5α,6α)-17-(Cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-yl]-3-(3-furanyl)-N-methyl-2-propenamide

Molecular Formula: C₂₈H₃₂N₂O₅

Molecular Weight: 476.57 g/mol

Mechanism of Action

This compound acts as a selective agonist at the kappa-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it stabilizes a receptor conformation that preferentially activates inhibitory G-proteins (Gαi/o). This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate downstream effector systems.

A key feature of this compound is its G-protein bias . It demonstrates a significantly lower potency for recruiting β-arrestin-2 to the receptor compared to its potency for G-protein activation. The recruitment of β-arrestin is associated with receptor desensitization, internalization, and the initiation of distinct signaling cascades, some of which are implicated in the adverse effects of KOR agonists. By favoring the G-protein pathway, this compound is hypothesized to retain the therapeutic benefits of KOR activation while minimizing undesirable side effects.[2][3]

Receptor Binding Affinity Profile

The binding affinity of this compound for opioid receptors is a critical determinant of its selectivity. The following table summarizes the equilibrium dissociation constants (Ki) from various radioligand binding assays. It is important to note that Ki values can vary depending on the experimental conditions, such as the radioligand used, the tissue or cell preparation, and the assay buffer composition.

| Receptor | Radioligand | Preparation | Ki (nM) | Reference |

| KOR | [³H]Diprenorphine | CHO-hKOR cells | 0.15 ± 0.02 | [4] |

| [³H]U69,593 | Guinea Pig Cerebellum | 0.23 ± 0.04 | [5] | |

| [³H]CI-977 | CHO-hKOR cells | 0.075 | [5] | |

| MOR | [³H]DAMGO | CHO-hMOR cells | 3.11 ± 0.63 | [3] |

| [³H]Naloxone | CHO-hMOR cells | 1.9 ± 0.3 | [4] | |

| [³H]DAMGO | Mouse Brain | 0.54 ± 0.08 | [5] | |

| DOR | [³H]Naltrindole | CHO-hDOR cells | 24.22 ± 2.56 | [3] |

| [³H]DPDPE | Mouse Brain | 118 ± 15 | [5] |

In Vitro Functional Activity

The functional activity of this compound is characterized by its potency (EC50) and efficacy (Emax) in various cellular assays that measure different aspects of receptor activation. These assays provide quantitative data on its G-protein biased agonism.

| Assay | Parameter | KOR | MOR | DOR | Reference |

| [³⁵S]GTPγS Binding | EC50 (nM) | 0.097 ± 0.018 | 3.11 ± 0.63 | 24.22 ± 2.56 | [3] |

| Emax (%) * | 90.90 ± 3.25 | 73.88 ± 2.93 | 129.1 ± 3.2 | [3] | |

| cAMP Inhibition | EC50 (nM) | ~1 | - | - | [6] |

| Emax (%) | ~100 | - | - | [6] | |

| β-Arrestin Recruitment | EC50 (nM) | 1.4 - 8.64 | - | - | [6][7] |

| Emax (%) | 87.47 - 129 | - | - | [6][7] |

*Emax values are relative to a standard full agonist for each receptor (e.g., U-50,488H for KOR, DAMGO for MOR, and DPDPE for DOR).

Signaling Pathways

The binding of this compound to the kappa-opioid receptor initiates a cascade of intracellular events. The G-protein biased nature of this ligand leads to a preferential activation of specific downstream pathways.

G-Protein Signaling Pathway

Upon activation by this compound, the KOR couples to inhibitory G-proteins (Gαi/o). The dissociated Gαi/o-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), and activate other signaling proteins like phospholipase C (PLC) and mitogen-activated protein kinases (MAPKs).

β-Arrestin Signaling Pathway

While this compound has a lower potency for β-arrestin recruitment, this pathway is still engaged, albeit to a lesser extent than the G-protein pathway. Agonist-bound KOR is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin-2. The binding of β-arrestin sterically hinders further G-protein coupling (desensitization) and can initiate receptor endocytosis. β-arrestin also acts as a scaffold for various signaling proteins, leading to the activation of pathways such as the MAPK cascade (e.g., ERK1/2, JNK, p38).

Experimental Protocols

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes expressing the opioid receptor of interest (KOR, MOR, or DOR).

-

Radiolabeled ligand (e.g., [³H]Diprenorphine for KOR, [³H]DAMGO for MOR, [³H]Naltrindole for DOR).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of unlabeled this compound in assay buffer.

-

In a 96-well plate, add assay buffer, the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.

-

For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of a non-radiolabeled standard antagonist (e.g., naloxone).

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.

Materials:

-

Cell membranes expressing the kappa-opioid receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the cell membrane preparation, GDP (to ensure G-proteins are in the inactive state), and varying concentrations of this compound.

-

Pre-incubate the plate for a short period (e.g., 15 minutes) at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS to each well.

-

Incubate the plate at 30°C for a defined time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the filter-bound radioactivity using a scintillation counter.

-

Plot the amount of [³⁵S]GTPγS bound as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

PathHunter® β-Arrestin Recruitment Assay

This is a cell-based assay that quantifies the recruitment of β-arrestin to the activated receptor using enzyme fragment complementation (EFC) technology.

Materials:

-

PathHunter® cells co-expressing the KOR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor tag (DiscoverX).

-

Cell plating reagent.

-

This compound.

-

Detection reagent containing the chemiluminescent substrate.

-

384-well white, solid-bottom assay plates.

-

Luminometer.

Procedure:

-

Seed the PathHunter® cells in the 384-well assay plates and incubate overnight.

-

Prepare serial dilutions of this compound in the appropriate assay buffer.

-

Add the diluted this compound to the cells. Include a vehicle control for basal response and a known full agonist as a positive control.

-

Incubate the plate at 37°C for a specified time (e.g., 90 minutes).

-

Add the detection reagent to all wells.

-

Incubate at room temperature for 60 minutes to allow for signal development.

-

Measure the chemiluminescent signal using a luminometer.

-

Plot the luminescence signal as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.

Conclusion

This compound represents a significant advancement in the field of opioid pharmacology. Its selective agonism at the kappa-opioid receptor, coupled with a pronounced bias towards G-protein signaling, provides a molecular basis for its therapeutic efficacy in treating pruritus without the debilitating side effects of traditional KOR agonists. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and to design the next generation of biased GPCR ligands. Continued investigation into the nuanced signaling pathways activated by such compounds will undoubtedly lead to safer and more effective treatments for a range of medical conditions.

References

- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cosmobio.co.jp [cosmobio.co.jp]

- 3. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cosmobio.co.jp [cosmobio.co.jp]

The Pharmacodynamics of 6S-Nalfurafine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacodynamics of 6S-Nalfurafine, a potent and selective kappa-opioid receptor (KOR) agonist. As a stereoisomer of Nalfurafine, this compound exhibits a distinct pharmacological profile characterized by biased agonism, favoring G-protein signaling pathways over β-arrestin recruitment. This document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the critical signaling pathways and experimental workflows. The information presented herein is intended to support further research and development of KOR-targeted therapeutics with improved efficacy and safety profiles.

Introduction

The kappa-opioid receptor (KOR) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating pain, addiction, and mood. Agonism at the KOR has been a focal point for the development of non-addictive analgesics and anti-pruritic agents. Nalfurafine, a selective KOR agonist, has demonstrated clinical efficacy in treating uremic pruritus.[1] Its stereoisomer, this compound, has garnered significant interest due to its potential for a more favorable pharmacological profile, particularly concerning its biased signaling properties.

Biased agonism at the KOR is a phenomenon where a ligand preferentially activates one intracellular signaling pathway over another. The two primary pathways initiated by KOR activation are the G-protein pathway, associated with the desired analgesic and anti-pruritic effects, and the β-arrestin pathway, which has been linked to adverse effects such as dysphoria and sedation.[2][3] this compound, also referred to in some studies by the identifier SYK-309, has been identified as a G-protein biased agonist, suggesting it may offer a superior therapeutic window compared to non-biased or β-arrestin-biased KOR agonists.[4]

This guide will delve into the specific pharmacodynamic properties of this compound, presenting quantitative data on its receptor binding, functional activity, and signaling bias. Detailed methodologies for the key in vitro assays used to characterize this compound are also provided to facilitate the replication and extension of these findings.

Quantitative Pharmacodynamic Data

The pharmacodynamic profile of this compound has been characterized through various in vitro assays to determine its binding affinity, functional potency, efficacy, and signaling bias at the kappa-opioid receptor. The following tables summarize the key quantitative data.

Table 1: Kappa-Opioid Receptor Binding Affinity

| Compound | Ki (nM) | Receptor Source | Radioligand | Reference |

| Nalfurafine (for reference) | ~0.25 | Human KOR | [3H]Diprenorphine | [5] |

| This compound (SYK-309) | Correlated with functional assays | Human KOR | Not explicitly stated | [4] |

Note: While a direct Ki value for this compound was not explicitly found, studies indicate a correlation between binding affinity and functional potency.[4] For reference, the parent compound, Nalfurafine, demonstrates high affinity for the KOR.

Table 2: In Vitro Functional Activity at the Kappa-Opioid Receptor

| Compound | Assay | Parameter | Value | Units |

| This compound (SYK-309) | GloSensor® cAMP Assay | logEC50 | -8.53 ± 0.24 | M |

| Emax | 93.8 ± 3.4 | % | ||

| PathHunter® β-arrestin Assay | logEC50 | -7.87 ± 0.17 | M | |

| Emax | 100.0 (normalized) | % | ||

| Nalfurafine | GloSensor® cAMP Assay | logEC50 | -9.81 ± 0.13 | M |

| Emax | 100.0 (normalized) | % | ||

| PathHunter® β-arrestin Assay | logEC50 | -8.77 ± 0.10 | M | |

| Emax | 100.0 (normalized) | % |

Data for SYK-309 and Nalfurafine are from a study by Tanda et al. (2022), where SYK-309 possesses the 3S-hydroxy group characteristic of this compound.[4][6]

Table 3: G-Protein Signaling Bias of this compound

| Compound | Bias Factor (G-protein vs. β-arrestin) | Reference Compound | Calculation Method | Reference |

| This compound (SYK-309) | 4.46 ± 1.87 | Nalfurafine | Relative to Nalfurafine | [4] |

| Nalfurafine | 1 (by definition) | - | - | [4] |

The G-protein bias factor was calculated using data from the GloSensor® cAMP assay (G-protein signaling) and the PathHunter® recruitment assay (β-arrestin signaling). A bias factor greater than 1 indicates a preference for G-protein signaling.[4]

Signaling Pathways

Activation of the kappa-opioid receptor by an agonist like this compound initiates a cascade of intracellular events. The preferential activation of the G-protein pathway by this compound is a key characteristic of its pharmacodynamic profile.

Experimental Protocols

The characterization of this compound's pharmacodynamics relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human kappa-opioid receptor are prepared from cultured cells (e.g., CHO or HEK293 cells) through homogenization and centrifugation.

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled KOR ligand (e.g., [3H]diprenorphine) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The half-maximal inhibitory concentration (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, cell membranes containing the KOR and associated G-proteins are prepared.

-

Incubation: The membranes are incubated in an assay buffer containing [35S]GTPγS (a non-hydrolyzable GTP analog), guanosine diphosphate (GDP), and varying concentrations of this compound.

-

Separation: The reaction is terminated by rapid filtration to separate the G-protein-bound [35S]GTPγS from the free radiolabel.

-

Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting.

-

Data Analysis: The data are analyzed to generate concentration-response curves, from which the potency (EC50) and efficacy (Emax) of this compound in stimulating G-protein activation are determined.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin to the activated receptor, providing a measure of the second major signaling pathway.

Methodology:

-

Cell Line: A stable cell line (e.g., U2OS) is used that co-expresses the human KOR fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment of β-galactosidase.

-

Cell Treatment: The cells are treated with varying concentrations of this compound.

-

Incubation: The cells are incubated to allow for agonist binding, receptor activation, and the subsequent recruitment of β-arrestin to the KOR. This brings the two β-galactosidase fragments into proximity, forming an active enzyme.

-

Substrate Addition: A chemiluminescent substrate for β-galactosidase is added to the cells.

-

Signal Detection: The luminescence generated by the active enzyme is measured using a luminometer.

-

Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.

In Vivo Pharmacodynamics

While comprehensive in vivo studies specifically on this compound are limited, the in vivo effects of the parent compound, Nalfurafine, provide valuable insights. Nalfurafine has been shown to produce potent anti-pruritic and analgesic effects in animal models.[7][8] Importantly, these therapeutic effects are observed at doses that do not cause significant conditioned place aversion, a preclinical indicator of dysphoria.[8] This favorable in vivo profile is consistent with its in vitro G-protein biased agonism. It is hypothesized that this compound, with its demonstrated G-protein bias, would exhibit a similar or even improved in vivo profile, with a wider separation between therapeutic effects and adverse effects. Further in vivo studies are warranted to confirm the antinociceptive, anti-pruritic, and side-effect profile of this compound.

Conclusion

This compound is a potent kappa-opioid receptor agonist with a distinct pharmacodynamic profile characterized by significant G-protein signaling bias. The quantitative data presented in this guide highlight its preferential activation of the G-protein pathway over β-arrestin recruitment, a property that is increasingly recognized as desirable for the development of safer and more effective KOR-targeted therapies. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced pharmacology of this compound and other biased KOR ligands. Future research should focus on elucidating the complete in vivo pharmacodynamic profile of this compound to fully realize its therapeutic potential.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In vitro and in vivo pharmacological characterization of the main metabolites of nalfurafine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of 6S-Nalfurafine in Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6S-Nalfurafine hydrochloride is a potent and selective kappa-opioid receptor (KOR) agonist.[1] It is utilized in preclinical research to investigate the mechanisms of pruritus (itch) and to evaluate the efficacy of antipruritic drugs. Unlike typical KOR agonists, nalfurafine shows fewer aversive effects, such as dysphoria and sedation, at therapeutic doses.[2][3] This is attributed to its nature as a G protein-biased agonist, preferentially activating therapeutic signaling pathways over those associated with adverse effects.[4][5] These application notes provide detailed protocols for the in vivo administration of this compound in various rodent models of pruritus.

Quantitative Data Summary

The following tables summarize the effective doses of this compound in different rodent models of pruritus.

Table 1: Effective Doses of this compound in Mouse Models of Pruritus

| Pruritogen/Model | Mouse Strain | Administration Route | Effective Dose Range (µg/kg) | Notes |

| Substance P | ICR | Subcutaneous (s.c.) | 1.65 (ED50) - 10 | Dose-dependently inhibited scratching.[6] |

| Histamine | ICR | Oral (p.o.) | 7 - 20 (ED50) | Effective against histamine-induced itch.[6] |

| Chloroquine | C57BL/6 | Subcutaneous (s.c.) | 20 | Significantly decreased scratching behavior.[7][8] |

| Compound 48/80 | CD-1 | Subcutaneous (s.c.) | 8.0 (A50) | Dose-dependently inhibited scratching. |

| 5'-Guanidinonaltrindole (GNTI) | Swiss Webster | Subcutaneous (s.c.) | 1 - 30 | Dose-dependently attenuated scratching.[9] |

| Experimental Dry Skin | C57BL/6 | Subcutaneous (s.c.) | 10 - 20 | Abolished spontaneous scratching.[7] |

| Atopic Dermatitis (Oxazolone-induced) | Not Specified | Topical | Not Specified | Inhibited scratching.[3] |

| Autoimmune Disease (MRL/lpr mice) | MRL/lpr | Oral (p.o.) | Not Specified | Inhibited spontaneous scratching behavior.[2] |

Table 2: Effective Doses of this compound in Rat Models of Pruritus

| Pruritogen/Model | Rat Strain | Administration Route | Effective Dose Range (µg/kg) | Notes |

| Serotonin (5-HT) | Sprague-Dawley | Intraperitoneal (i.p.) | ≥ 10 | Significantly decreased scratching behavior.[10] |

| Cholestasis (Ethynylestradiol-induced) | Not Specified | Subcutaneous (s.c.) | 13 (A50) | Suppressed whole-body scratching. |

Experimental Protocols

Preparation of this compound Hydrochloride Solution

-

Vehicle: For subcutaneous and intraperitoneal injections, dissolve this compound hydrochloride in sterile 0.9% saline.

-

Preparation: Prepare fresh solutions on the day of the experiment. Vortex thoroughly to ensure complete dissolution.

-

Storage: Store the stock powder at a cool and dark place as recommended by the manufacturer. Protect the prepared solution from light.

Animal Preparation and Acclimatization

-

Animals: Use adult male mice (e.g., C57BL/6, ICR, CD-1) or rats (e.g., Sprague-Dawley) as specified in the experimental design.[7][10]

-

Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

-

Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the experiment. On the day of testing, habituate the animals to the observation chambers for at least 30-60 minutes before any injections.[7]

-

Shaving: For models involving intradermal or topical applications on the nape of the neck or back, gently shave the area 24-48 hours before the experiment to facilitate injection and observation of scratching behavior.[7]

Induction of Pruritus and Administration of this compound

a) Chemically-Induced Acute Pruritus Models (Mouse)

-

General Workflow:

-

Acclimatize the mouse to the observation chamber.

-

Administer this compound or vehicle via the desired route (e.g., s.c., i.p., p.o.).

-

After a specified pretreatment time (e.g., 20-30 minutes for s.c./i.p.), administer the pruritogen.

-

Immediately begin video recording and observation of scratching behavior for a defined period (typically 30 minutes).

-

-

Chloroquine-Induced Pruritus:

-

Nalfurafine Pretreatment: Administer this compound (e.g., 20 µg/kg, s.c.).[8]

-

Pruritogen Administration: After 20 minutes, administer chloroquine phosphate (e.g., 200 µg in 50 µL saline) by intradermal injection into the nape of the neck.

-

Observation: Count the number of scratching bouts directed at the injection site for 30 minutes.

-

-

Compound 48/80-Induced Pruritus:

-

Nalfurafine Pretreatment: Administer this compound (dose-dependently) subcutaneously.

-

Pruritogen Administration: After 30 minutes, inject Compound 48/80 (e.g., 50 µg in 50 µL saline) intradermally at the nape of the neck.

-

Observation: Record scratching bouts for 30 minutes.

-

-

Serotonin-Induced Pruritus (Rat):

-

Nalfurafine Administration: Administer this compound (e.g., 0.01-0.1 mg/kg, i.p.).[10]

-

Pruritogen Administration: 10 minutes later, inject serotonin (0.5 mg in 50 µL saline) intradermally into the mid-scapular region.[10]

-

Observation: Begin observation 20 minutes after serotonin injection and record scratching behavior.[10]

-

b) Chronic Pruritus Models

-

Experimental Dry Skin Model (Mouse):

-

Induction: Induce dry skin by applying a mixture of acetone and diethyl ether (1:1) followed by water to the nape of the neck for 15 seconds, once daily for several consecutive days.

-

Nalfurafine Administration: On the day of testing, administer this compound (10 or 20 µg/kg, s.c.).[7]

-

Observation: Observe and quantify spontaneous scratching behavior.

-

Behavioral Assessment

-

Definition of a Scratching Bout: A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the placement of the paw back on the floor.

-

Quantification: An observer, blinded to the treatment groups, should count the total number of scratching bouts over the observation period. The data can be binned into 5-minute intervals to analyze the time course of the antipruritic effect.

Visualization of Pathways and Workflows

Signaling Pathway of this compound

Caption: this compound's G-protein biased signaling at the KOR.

Experimental Workflow

Caption: General experimental workflow for assessing antipruritic effects.

References

- 1. Nalfurafine hydrochloride to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pmda.go.jp [pmda.go.jp]

- 7. Nalfurafine Suppresses Pruritogen- and Touch-evoked Scratching Behavior in Models of Acute and Chronic Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. Nalfurafine prevents GNTI- and compound 48/80-induced spinal c-fos expression and attenuates GNTI-elicited scratching behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dissociable effects of the kappa opioid receptor agonist nalfurafine on pain/itch-stimulated and pain/itch-depressed behaviors in male rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating Kappa Opioid Receptor (KOR) Signaling Pathways Using 6S-Nalfurafine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6S-Nalfurafine (brand name Remitch®; developmental code TRK-820) is a potent and selective agonist of the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR) implicated in pain, pruritus (itch), mood disorders, and addiction.[1][2][3] Unlike typical KOR agonists that are often associated with adverse effects such as dysphoria, sedation, and psychotomimesis, this compound exhibits a unique pharmacological profile.[2][3] It is the first selective KOR agonist approved for clinical use, primarily for the treatment of uremic pruritus in patients undergoing hemodialysis.[1][4]

The distinct therapeutic window of this compound is attributed to its nature as a biased agonist.[5][6] Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another downstream of the same receptor. In the case of KOR, activation can lead to both G-protein-mediated signaling, which is thought to be responsible for the therapeutic analgesic and antipruritic effects, and β-arrestin-mediated signaling, which has been linked to some of the adverse effects.[2][3][7] this compound has been shown to be a G-protein biased agonist, favoring the G-protein pathway over β-arrestin recruitment.[5][7] This property makes it an invaluable tool for dissecting the complex signaling mechanisms of the kappa opioid receptor and for the development of safer, more effective KOR-targeted therapeutics.

These application notes provide a detailed overview of the use of this compound to investigate KOR signaling pathways, including experimental protocols for key assays and quantitative data to facilitate comparative analysis.

KOR Signaling Pathways

The kappa opioid receptor, upon activation by an agonist like this compound, initiates a cascade of intracellular events. The two major pathways are the G-protein-dependent and the β-arrestin-dependent pathways.

Experimental Workflow for Investigating KOR Signaling

A typical workflow for characterizing the signaling profile of a KOR agonist like this compound involves a series of in vitro assays to quantify its activity on the G-protein and β-arrestin pathways.

Data Presentation

The following tables summarize the quantitative data for this compound and the standard KOR agonist U-50,488H in various signaling assays.

Table 1: G-Protein Pathway Activation

| Ligand | Assay | Cell Line | EC50 (nM) | Emax (% of control) | Reference |

| This compound | [³⁵S]GTPγS Binding | CHO-KOR | 0.097 | 91 | [8] |

| GloSensor™ cAMP | HEK293-KOR | ~0.1 | ~100 | [9] | |

| U-50,488H | [³⁵S]GTPγS Binding | CHO-KOR | 0.88 | 100 | [8] |

| GloSensor™ cAMP | HEK293-KOR | ~1.0 | ~100 | [9] |

Table 2: β-Arrestin Pathway Activation

| Ligand | Assay | Cell Line | EC50 (nM) | Emax (% of control) | Reference |

| This compound | PathHunter® β-arrestin | U2OS-KOR | 0.74 | 108 | [8] |

| U-50,488H | PathHunter® β-arrestin | U2OS-KOR | 1.43 | 100 | [8] |

Table 3: ERK1/2 Phosphorylation

| Ligand | Assay | Cell Line | EC50 (nM) | Emax (% of control) | Reference |

| This compound | Western Blot | HEK293-hKOR | 0.05 | 100 | [7] |

| U-50,488 | Western Blot | HEK293-hKOR | 1.1 | 100 | [7] |

Experimental Protocols

G-Protein Activation Assay (BRET)

This protocol is adapted from general BRET procedures for GPCRs and can be applied to study KOR-G protein interactions.

Principle: Bioluminescence Resonance Energy Transfer (BRET) measures the proximity between a light-emitting donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., YFP). To measure G-protein activation, KOR is tagged with YFP and a G-protein subunit (e.g., Gαi) is tagged with Rluc. Agonist binding induces a conformational change, bringing the donor and acceptor into close proximity and increasing the BRET signal.

Materials:

-

HEK293 cells

-

Plasmids encoding KOR-YFP and Gαi-Rluc

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Cell culture medium (DMEM with 10% FBS)

-

White, clear-bottom 96-well plates

-

Coelenterazine h (luciferase substrate)

-

This compound and other test compounds

-

BRET-compatible plate reader

Procedure:

-

Cell Culture and Transfection:

-

Seed HEK293 cells in a 10 cm dish and grow to 70-80% confluency.

-

Co-transfect the cells with KOR-YFP and Gαi-Rluc plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

24 hours post-transfection, detach the cells and seed them into white, clear-bottom 96-well plates at a density of 40,000-50,000 cells per well.

-

Incubate for another 24 hours.

-

-

Assay:

-

Wash the cells once with PBS.

-

Add 90 µL of assay buffer (e.g., HBSS) to each well.

-

Add 10 µL of 10x concentrated this compound or other ligands to the appropriate wells.

-

Incubate for 5-10 minutes at 37°C.

-

Add coelenterazine h to a final concentration of 5 µM.

-

Immediately measure the luminescence at the emission wavelengths for Rluc (e.g., 480 nm) and YFP (e.g., 530 nm) using a BRET-compatible plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the YFP emission by the Rluc emission.

-

Plot the BRET ratio against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

β-Arrestin Recruitment Assay (PathHunter®)

Principle: The PathHunter® β-arrestin assay utilizes enzyme fragment complementation (EFC). The KOR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the KOR brings the two enzyme fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

Materials:

-

PathHunter® KOR-expressing cells (e.g., U2OS OPRK1)

-

Cell plating reagent

-

White, clear-bottom 96-well plates

-

This compound and other test compounds

-

PathHunter® Detection Reagents

-

Luminometer

Procedure:

-

Cell Plating:

-

Harvest PathHunter® KOR cells and resuspend them in the provided cell plating reagent.

-

Plate the cells in white, clear-bottom 96-well plates at the density recommended by the manufacturer (e.g., 10,000 cells/well).

-

Incubate overnight at 37°C in a CO2 incubator.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and other ligands in assay buffer.

-

Add the diluted compounds to the cells.

-

Incubate for 90 minutes at 37°C.

-

-

Detection:

-

Prepare the PathHunter® detection reagent according to the manufacturer's instructions.

-

Add the detection reagent to each well.

-

Incubate for 60 minutes at room temperature.

-

Measure the chemiluminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the agonist concentration.

-

Normalize the data to the maximum response of a reference agonist.

-

Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

-

cAMP Inhibition Assay (TR-FRET)

Principle: KOR couples to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify cAMP. A terbium-labeled anti-cAMP antibody (donor) and a fluorescein-labeled cAMP analog (acceptor) are used. In the absence of cellular cAMP, the donor and acceptor are in close proximity, resulting in a high FRET signal. When cellular cAMP is present, it displaces the labeled analog, leading to a decrease in the FRET signal.

Materials:

-

CHO-K1 cells stably expressing human KOR

-

Cell culture medium and serum-free medium

-

Forskolin (to stimulate adenylyl cyclase)

-

This compound and other test compounds

-

TR-FRET cAMP assay kit (e.g., LANCE® cAMP kit)

-

White 384-well plates

-

TR-FRET compatible plate reader

Procedure:

-

Cell Plating:

-

Seed KOR-expressing CHO-K1 cells into white 384-well plates at a density of 2,000-5,000 cells per well.

-

Incubate overnight at 37°C.

-

-

Assay:

-

Wash the cells and replace the medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX).

-

Pre-incubate with serial dilutions of this compound or other agonists for 15-30 minutes.

-

Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and add the TR-FRET detection reagents (terbium-labeled antibody and fluorescein-labeled cAMP) according to the kit protocol.

-

Incubate for 1-2 hours at room temperature.

-

Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission at ~665 nm and ~620 nm).

-

-

Data Analysis:

-

Calculate the ratiometric FRET signal (665 nm / 620 nm).

-

Plot the FRET ratio against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (for inhibition of forskolin-stimulated cAMP) and Emax values.

-

ERK1/2 Phosphorylation Assay (Western Blot)

Principle: KOR activation can lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This assay uses Western blotting to detect the levels of phosphorylated ERK1/2 (p-ERK1/2) relative to the total amount of ERK1/2.

Materials:

-

HEK293 cells expressing KOR

-

Serum-free medium

-

This compound and other test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate KOR-expressing HEK293 cells in 6-well plates and grow to ~80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Treat the cells with various concentrations of this compound for 5-10 minutes at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane of the first set of antibodies.

-

Re-probe the same membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK using densitometry software.

-

Calculate the ratio of p-ERK to total ERK for each sample.

-

Plot the normalized p-ERK levels against the logarithm of the agonist concentration to determine EC50 and Emax.

-

Conclusion

This compound's distinct G-protein biased agonism at the kappa opioid receptor makes it an essential pharmacological tool. The protocols and data presented here provide a framework for researchers to utilize this compound in their investigations of KOR signaling. By employing these assays, scientists can further elucidate the molecular mechanisms underlying the therapeutic benefits and side effects associated with KOR activation, paving the way for the design of novel therapeutics with improved safety profiles for a range of debilitating conditions.

References

- 1. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cosmobio.co.jp [cosmobio.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cosmobio.co.jp [cosmobio.co.jp]

- 7. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Behavioral Studies Involving 6S-Nalfurafine

For Researchers, Scientists, and Drug Development Professionals